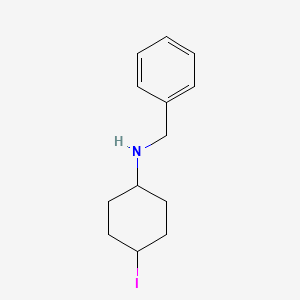![molecular formula C27H22BF2N4O4S- B12280269 2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B12280269.png)
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BDP TR maleimide is a borondipyrromethene dye with absorption and emission properties similar to tetramethylrhodamine. This compound is known for its high fluorescence quantum yield and brightness, making it a valuable tool in various scientific applications. The maleimide group in BDP TR maleimide allows it to conjugate with thiol groups of proteins and peptides, facilitating its use in bioconjugation and labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BDP TR maleimide involves the reaction of borondipyrromethene with maleimide. The maleimide group is introduced through a reaction with thiol groups, which are abundant in proteins and peptides. The reaction typically requires an organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and efficient conjugation .
Industrial Production Methods
Industrial production of BDP TR maleimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) or gel filtration .
化学反応の分析
Types of Reactions
BDP TR maleimide primarily undergoes bioconjugation reactions with thiol groups. This reaction is highly selective and efficient, forming stable thioester bonds. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the specific conditions and reagents used .
Common Reagents and Conditions
Thiol groups: React with maleimide to form thioester bonds.
Reducing agents: Such as tris-carboxyethylphosphine (TCEP) to reduce disulfide bonds before conjugation.
Organic co-solvents: DMSO or DMF to enhance solubility and reaction efficiency
Major Products Formed
The primary product formed from the reaction of BDP TR maleimide with thiol groups is a stable thioester bond. This product is used in various bioconjugation applications, including protein and peptide labeling .
科学的研究の応用
BDP TR maleimide is widely used in scientific research due to its unique properties. Some of its applications include:
Microscopy: Used as a fluorescent dye for imaging biological samples.
Fluorescence polarization assays: Employed to study molecular interactions and dynamics.
Bioconjugation: Utilized for labeling proteins and peptides, facilitating the study of biological processes.
Two-photon studies: Suitable for advanced imaging techniques that require high fluorescence quantum yield
作用機序
The mechanism of action of BDP TR maleimide involves its ability to conjugate with thiol groups in proteins and peptides. The maleimide group is highly electrophilic, allowing it to react selectively with thiol groups to form stable thioester bonds. This conjugation process is essential for its use in bioconjugation and labeling applications .
類似化合物との比較
BDP TR maleimide is unique due to its high fluorescence quantum yield and brightness. Similar compounds include:
BDP 630/650 maleimide: Another borondipyrromethene-based dye with different absorption and emission properties.
Cyanine5 maleimide: A thiol-reactive dye used for protein labeling.
Sulfo-Cyanine maleimides: Water-soluble maleimides used for bioconjugation .
BDP TR maleimide stands out due to its higher fluorescence quantum yield and brightness compared to these similar compounds, making it a preferred choice for applications requiring high sensitivity and precision .
特性
分子式 |
C27H22BF2N4O4S- |
|---|---|
分子量 |
547.4 g/mol |
IUPAC名 |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C27H22BF2N4O4S/c29-28(30)33-19(16-20-6-10-23(34(20)28)24-2-1-15-39-24)5-9-22(33)18-3-7-21(8-4-18)38-17-25(35)31-13-14-32-26(36)11-12-27(32)37/h1-12,15-16,22H,13-14,17H2,(H,31,35)/q-1 |
InChIキー |
NQXGPRKRPYLESE-UHFFFAOYSA-N |
正規SMILES |
[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)NCCN6C(=O)C=CC6=O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12280202.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)

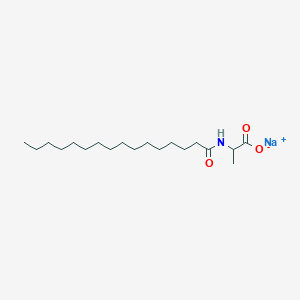
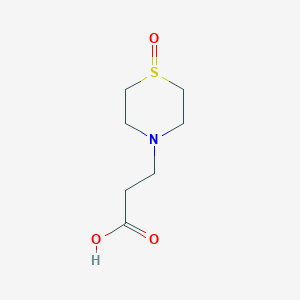
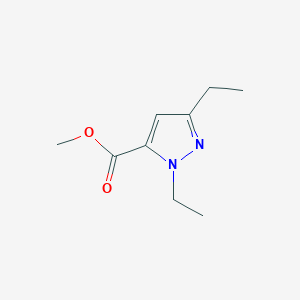
![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
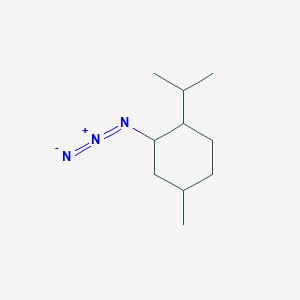
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)
